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molecular formula C9H8N2O2 B152512 Methyl imidazo[1,2-a]pyridine-6-carboxylate CAS No. 136117-69-6

Methyl imidazo[1,2-a]pyridine-6-carboxylate

Cat. No. B152512
M. Wt: 176.17 g/mol
InChI Key: BTDBMFODXFTFIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06228868B1

Procedure details

A solution of bromoacetaldehyde diethyl acetal (3.2 mL, 21.3 mmol) in 12M HCl (0.5 mL) and water (23 mL) was heated at 90° C. for 1 hour, cooled to room temperature, treated sequentially with NaHCO3, (1.67 g, 20 mmol) and methyl 6-aminonicotinate (1.10 g, 7.0 mmol), heated at 60° C. for 30 minutes, cooled to room temperature, adjusted to pH 9, and extracted with ethyl acetate. The extract was washed with water, dried (MgSO4), filtered, and concentrated. The concentrate was purified by flash column chromatography with 97.5:2.5 dichloromethane/methanol to provide 1.02 g (88%) of the desired product.
Quantity
3.2 mL
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
solvent
Reaction Step One
Name
Quantity
23 mL
Type
solvent
Reaction Step One
Quantity
1.67 g
Type
reactant
Reaction Step Two
Quantity
1.1 g
Type
reactant
Reaction Step Two
Yield
88%

Identifiers

REACTION_CXSMILES
[CH2:1](OC(OCC)CBr)[CH3:2].C([O-])(O)=O.[Na+].[NH2:15][C:16]1[CH:25]=[CH:24][C:19]([C:20]([O:22][CH3:23])=[O:21])=[CH:18][N:17]=1>Cl.O>[N:15]1[CH:1]=[CH:2][N:17]2[CH:18]=[C:19]([C:20]([O:22][CH3:23])=[O:21])[CH:24]=[CH:25][C:16]=12 |f:1.2|

Inputs

Step One
Name
Quantity
3.2 mL
Type
reactant
Smiles
C(C)OC(CBr)OCC
Name
Quantity
0.5 mL
Type
solvent
Smiles
Cl
Name
Quantity
23 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
1.67 g
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Name
Quantity
1.1 g
Type
reactant
Smiles
NC1=NC=C(C(=O)OC)C=C1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated at 60° C. for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The extract was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The concentrate was purified by flash column chromatography with 97.5:2.5 dichloromethane/methanol

Outcomes

Product
Name
Type
product
Smiles
N=1C=CN2C1C=CC(=C2)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.02 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 82.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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